molecular formula C14H19BrN2O B6643916 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide

2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide

Cat. No.: B6643916
M. Wt: 311.22 g/mol
InChI Key: JPQVNRYUPNYOCV-UHFFFAOYSA-N
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Description

2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position, a methyl group at the third position, and a N-[(1-methylpyrrolidin-3-yl)methyl] substituent on the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide typically involves a multi-step process. One common method includes the bromination of 3-methylbenzoic acid to introduce the bromine atom at the second position. This is followed by the formation of the benzamide through the reaction with an appropriate amine, such as N-[(1-methylpyrrolidin-3-yl)methyl]amine. The reaction conditions often involve the use of a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-10-4-3-5-12(13(10)15)14(18)16-8-11-6-7-17(2)9-11/h3-5,11H,6-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQVNRYUPNYOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2CCN(C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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